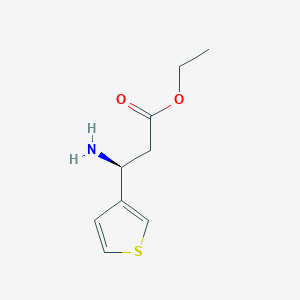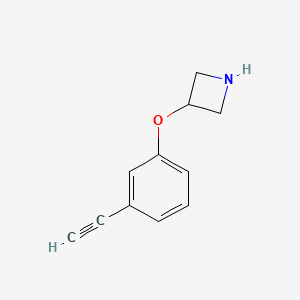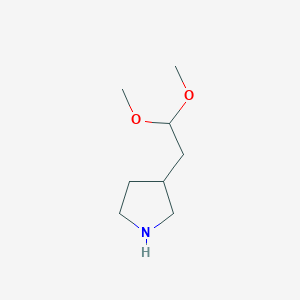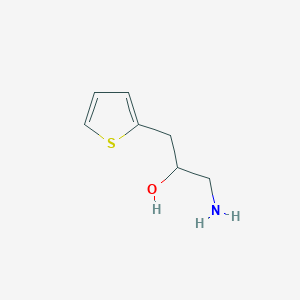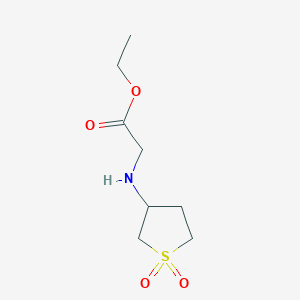
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.27 g/mol . . This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and an ethyl ester of glycine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate typically involves the reaction of tetrahydrothiophene with an oxidizing agent to introduce the sulfone group, followed by the esterification of glycine with ethanol . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high efficiency and cost-effectiveness. These methods often include continuous flow reactors and automated systems to maintain consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the sulfone group.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce thiol derivatives .
Applications De Recherche Scientifique
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate involves its interaction with specific molecular targets and pathways. The sulfone group and ethyl ester moiety play crucial roles in its reactivity and binding affinity. The compound may act as an activator or inhibitor of certain enzymes and receptors, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the tetrahydrothiophene ring with a sulfone group but differ in their additional functional groups.
Glycine esters: These compounds have similar ester groups but lack the tetrahydrothiophene ring.
Uniqueness
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate is unique due to its specific combination of a tetrahydrothiophene ring with a sulfone group and an ethyl ester of glycine. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H15NO4S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
ethyl 2-[(1,1-dioxothiolan-3-yl)amino]acetate |
InChI |
InChI=1S/C8H15NO4S/c1-2-13-8(10)5-9-7-3-4-14(11,12)6-7/h7,9H,2-6H2,1H3 |
Clé InChI |
WVQJMGCIEWVBFW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC1CCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




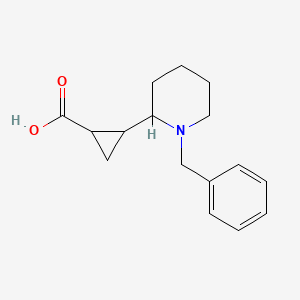

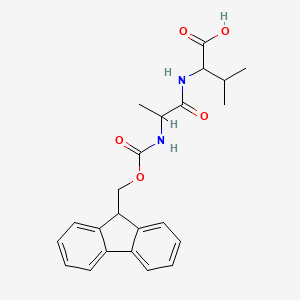
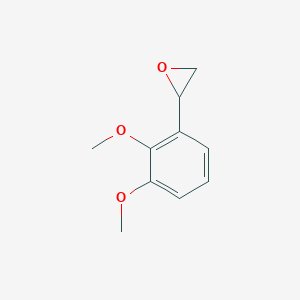
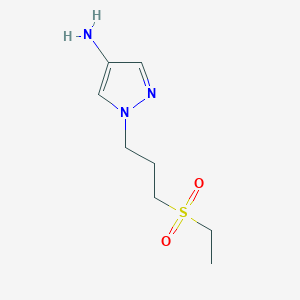
![6-Methylspiro[3.3]heptan-2-amine](/img/structure/B13536758.png)
